N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide
Description
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a cyano group, as well as a thiophene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Properties
IUPAC Name |
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-9(11-5-6-12(16)22-11)14(21)18-13-10(7-17)8-20(19-13)15(2,3)4/h5-6,8-9H,1-4H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABMXYVMINSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)C(=O)NC2=NN(C=C2C#N)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the tert-butyl and cyano groups: The tert-butyl group can be introduced via alkylation reactions, while the cyano group can be added through nucleophilic substitution reactions.
Synthesis of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate sulfur-containing precursors.
Coupling of the pyrazole and thiophene rings: This step involves the formation of the amide bond between the pyrazole and thiophene rings, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano or chlorine groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the cyano and chlorine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-bromothiophen-2-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-methylthiophen-2-yl)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-(5-chlorothiophen-2-yl)propanamide is unique due to the specific combination of functional groups and their positions on the pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
